molecular formula C14H20ClN3O2S B13964170 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964170
M. Wt: 329.8 g/mol
InChI Key: WEKDLRCIYNXARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities

Preparation Methods

The synthesis of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of the pyrimidine ring by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate product. This intermediate is then reacted with a second substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 2-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(18)9-21-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

WEKDLRCIYNXARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC(=NC=C2)Cl

Origin of Product

United States

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